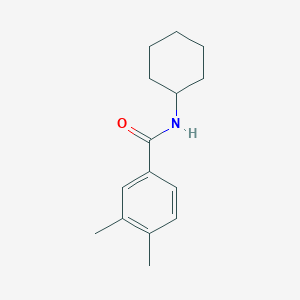

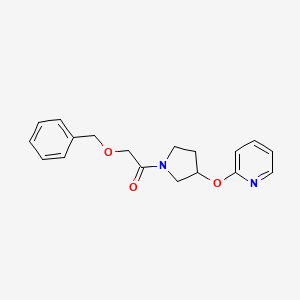

N-cyclohexyl-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

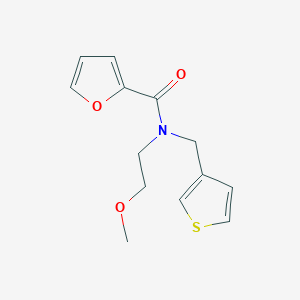

N-cyclohexyl-3,4-dimethylbenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of N-cyclohexyl-3,4-dimethylbenzamide. For instance, N-cyclohexyl-2-nitrobenzamide has been synthesized and characterized, suggesting that similar synthetic approaches could be applicable to N-cyclohexyl-3,4-dimethylbenzamide .

Synthesis Analysis

The synthesis of related compounds such as N-cyclohexyl-2-nitrobenzamide involves standard organic synthesis techniques, including acylation reactions and characterizations by spectroscopic methods and X-ray diffraction analysis . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, indicating that the introduction of substituents on the benzamide moiety is feasible . These studies suggest that the synthesis of N-cyclohexyl-3,4-dimethylbenzamide could potentially be achieved through analogous methods.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction, revealing details such as crystal packing and hydrogen bonding interactions . For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . These findings provide a basis for predicting the molecular conformation and stability of N-cyclohexyl-3,4-dimethylbenzamide.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, N,N-dimethylbenzamide derivatives have been shown to undergo reactions with active methylene compounds, amines, and heavy metal salts, leading to the formation of various heterocyclic compounds and other derivatives . These studies indicate that N-cyclohexyl-3,4-dimethylbenzamide may also participate in diverse chemical transformations, potentially yielding a range of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclohexyl-3,4-dimethylbenzamide have not been directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility, melting points, and spectroscopic properties of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized . Additionally, the crystal structure of N-cyclohexyl-2-nitrobenzamide provides information on its solid-state properties . These data suggest that N-cyclohexyl-3,4-dimethylbenzamide would exhibit properties consistent with aromatic amides, including potential solubility in organic solvents and characteristic IR and NMR spectra.

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

N-cyclohexyl-3,4-dimethylbenzamide, and its derivatives have been extensively studied in the field of organic chemistry, particularly in synthesis and reaction studies. For instance, research has explored the reactions of related compounds, such as N-(2-pyridylmethyl)-3,5-dimethylbenzamide N-oxides with acetic anhydride. These studies often focus on the formation of various products and the understanding of reaction mechanisms, which are crucial for developing new synthetic pathways in medicinal chemistry and materials science (Braña & Lopez Rodriguez, 1982).

2. Pharmacological Research

The compound has also been a subject of interest in pharmacology. Research in this area often involves studying the effects of structurally similar compounds, particularly those acting on opioid receptors. For example, various novel synthetic opioids structurally related to N-cyclohexyl-3,4-dimethylbenzamide have been investigated for their potential as analgesics. These studies contribute to a better understanding of receptor dynamics and the development of new drugs for pain management (Baumann et al., 2017).

3. Toxicological Studies

The compound and its analogs have been examined in toxicological studies, particularly those related to novel synthetic opioids. This research is vital for understanding the safety profiles of these compounds and their potential risks when used illicitly. Such studies also contribute to the development of guidelines and policies for managing and regulating these substances (McIntyre et al., 2016).

Safety and Hazards

N-cyclohexyl-3,4-dimethylbenzamide is labeled with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propiedades

IUPAC Name |

N-cyclohexyl-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-11-8-9-13(10-12(11)2)15(17)16-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVWBTCVHJBKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3,4-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)

![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)

![2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2512197.png)